molecular formula C32H48N8O9 B1458772 Asp-Leu-Trp-Gln-Lys CAS No. 71494-20-7

Asp-Leu-Trp-Gln-Lys

Cat. No.: B1458772
CAS No.: 71494-20-7
M. Wt: 688.8 g/mol
InChI Key: GRFYSAXLDCODRM-NPJMLQJUSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Asp-Leu-Trp-Gln-Lys is a pentapeptide composed of five amino acids: aspartic acid, leucine, tryptophan, glutamine, and lysine. This sequence of amino acids forms a peptide that has various applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Peptides like this compound are often studied for their potential biological activities and their roles in various biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Asp-Leu-Trp-Gln-Lys can be achieved through solid-phase peptide synthesis (SPPS), a common method for producing peptides. In SPPS, the peptide is assembled step-by-step on a solid support, typically a resin. Each amino acid is added sequentially, with protective groups used to prevent unwanted side reactions. The general steps include:

    Attachment of the first amino acid: to the resin.

    Deprotection: of the amino acid’s amine group.

    Coupling: of the next amino acid using a coupling reagent like HBTU or DIC.

    Repetition: of deprotection and coupling steps until the peptide is complete.

    Cleavage: of the peptide from the resin and removal of protective groups using a cleavage reagent like TFA.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale SPPS or recombinant DNA technology. Recombinant DNA technology involves inserting the gene encoding the peptide into a host organism, such as E. coli, which then produces the peptide through its natural protein synthesis machinery. This method can be more cost-effective for large-scale production.

Chemical Reactions Analysis

Types of Reactions

Asp-Leu-Trp-Gln-Lys can undergo various chemical reactions, including:

    Oxidation: The tryptophan residue can be oxidized to form kynurenine or other oxidized derivatives.

    Reduction: Disulfide bonds, if present, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution: Various reagents depending on the desired modification, such as NHS esters for amine modification.

Major Products Formed

    Oxidation: Oxidized tryptophan derivatives.

    Reduction: Reduced peptide with free thiol groups.

    Substitution: Modified peptide with new functional groups.

Scientific Research Applications

Asp-Leu-Trp-Gln-Lys has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its role in protein-protein interactions and enzyme-substrate recognition.

    Medicine: Explored for its potential therapeutic effects, such as antimicrobial or anticancer activities.

    Industry: Utilized in the development of peptide-based materials and sensors.

Mechanism of Action

The mechanism of action of Asp-Leu-Trp-Gln-Lys depends on its specific biological activity. For example, if it exhibits antimicrobial properties, it may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The peptide may also interact with specific receptors or enzymes, modulating their activity and influencing various cellular pathways.

Comparison with Similar Compounds

Similar Compounds

    Asn-Leu-Lys-Trp: Another tetrapeptide with similar amino acid composition.

    Asp-Gln-Trp-Gly: A tetrapeptide with a different sequence but containing some of the same amino acids.

    Cys-Gln-Leu-Arg: A tetrapeptide with different amino acids but similar structural properties.

Uniqueness

Asp-Leu-Trp-Gln-Lys is unique due to its specific sequence of amino acids, which determines its distinct biological activity and chemical properties. The presence of tryptophan and lysine residues can significantly influence its interactions with other molecules and its overall stability.

Properties

IUPAC Name

(2S)-6-amino-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-5-oxopentanoyl]amino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H48N8O9/c1-17(2)13-24(39-28(44)20(34)15-27(42)43)30(46)40-25(14-18-16-36-21-8-4-3-7-19(18)21)31(47)37-22(10-11-26(35)41)29(45)38-23(32(48)49)9-5-6-12-33/h3-4,7-8,16-17,20,22-25,36H,5-6,9-15,33-34H2,1-2H3,(H2,35,41)(H,37,47)(H,38,45)(H,39,44)(H,40,46)(H,42,43)(H,48,49)/t20-,22-,23-,24-,25-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRFYSAXLDCODRM-NPJMLQJUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H48N8O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

688.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Asp-Leu-Trp-Gln-Lys
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Reactant of Route 6
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